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This guide provides a comparative overview of the transcriptomic responses of the grey mold

fungus Botrytis cinerea when treated with the fungicides fenhexamid and iprodione. The

analysis is based on findings from separate research studies, as a direct comparative

transcriptomic investigation under identical conditions is not publicly available. This guide

synthesizes the reported data to highlight the distinct and overlapping molecular mechanisms

activated by these two fungicides, offering valuable insights for researchers in plant pathology,

mycology, and fungicide development.

Experimental Protocols
The methodologies employed in the transcriptomic studies for fenhexamid and iprodione

treatments, while both aiming to elucidate gene expression changes, differ in their specifics.

These differences, including the fungal strains, fungicide concentrations, and exposure

conditions, are crucial for interpreting the resulting data.

Fenhexamid Treatment Protocol (Adapted from a study
on fenhexamid and cyprodinil)

Fungal Strain and Culture: The B. cinerea B05.10 strain was used. For transcriptomic

analysis, the F27 generation, which had been subjected to 27 successive rounds of selection

pressure with fenhexamid, was utilized alongside a control strain (T01)[1].
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Fungicide Treatment: The F27 strain was treated with an EC₅₀ concentration of fenhexamid
(T03)[1]. The study progressively increased fungicide concentration over generations, with

the F27 strain showing a 3-fold increase in the EC₅₀ value compared to the initial F0 strain[2]

[3].

RNA Extraction and Sequencing: Total RNA was extracted from the mycelia. Library

construction and sequencing were performed using the Illumina HiSeq™ 4000 platform[1].

Bioinformatic Analysis: Clean reads were mapped to the B. cinerea B05.10 reference

genome. Differential gene expression analysis was conducted to identify genes with

significant changes in expression levels in response to the fungicide treatment compared to

the control[1].

Iprodione Treatment Protocol (Adapted from a study on
an iprodione-resistant mutant)

Fungal Strain and Culture: A wild-type iprodione-sensitive strain (W0) and a UV-induced

resistant mutant (M0) were isolated from tomato fields in China[4]. The EC₅₀ value of the

mutant was over 900 times greater than that of the wild type[4].

Fungicide Treatment: For the transcriptomic analysis, both the wild-type and mutant strains

were cultured in the presence of iprodione (W-ipro and M-ipro, respectively) and without it

(W0 and M0)[4].

RNA Extraction and Sequencing: RNA was extracted from mycelia, and libraries were

prepared for sequencing to analyze the gene expression profiles[4].

Bioinformatic Analysis: Differentially expressed genes (DEGs) were identified by comparing

the transcriptomes of the mutant and wild-type strains, both with and without iprodione

treatment. A False Discovery Rate (FDR) of ≤ 0.05 and a log2 Fold Change of ≥ 1 were used

as thresholds to determine significance[4].

Comparative Transcriptomic Analysis
The transcriptomic data reveals distinct sets of genes and pathways that are affected by

fenhexamid and iprodione, reflecting their different modes of action and the resistance

mechanisms developed by the fungus.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/product/b1672505?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC6218599/
https://pubmed.ncbi.nlm.nih.gov/30425701/
https://www.frontiersin.org/journals/microbiology/articles/10.3389/fmicb.2018.02591/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC6218599/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6218599/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7402349/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7402349/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7402349/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7402349/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7402349/
https://www.benchchem.com/product/b1672505?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1672505?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sequencing and Gene Expression Summary
Parameter Fenhexamid Study Iprodione Study

Sequencing Platform Illumina HiSeq™ 4000[1]
Not specified, referred to as

RNA-sequencing[4]

Clean Data Generated ~13.79 Gb[1] Data not specified

Q30 Score > 95.72%[1] Data not specified

Genome Mapping Rate 80.62% - 82.96%[1] Data not specified

Identified DEGs
Specific up-regulated genes

reported[5]

720 unigenes (in mutant vs.

wild-type after treatment)[4]

Key Differentially Expressed Genes (DEGs)
The genes up-regulated in response to each fungicide provide strong clues about the cellular

response and resistance mechanisms.
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Fungicide
Key Up-regulated Genes /
Gene Families

Implied Function /
Mechanism

Fenhexamid

Mixed-Functional Oxidases

(MFOs) (e.g., BC1G_16062,

BC1G_16084)[5]

Detoxification of xenobiotics

Transmembrane Proteins (e.g.,

BC1G_12366, BC1G_13768)

[5]

Efflux pumps, transporting

fungicide out of the cell

Zinc Finger Proteins (e.g.,

BC1G_13764, BC1G_10483)

[5]

Transcriptional regulation,

stress response

Citrate Synthase

(BC1G_09151)[5]
Energy metabolism

Iprodione
Lysophospholipase,

Cytochrome P450, GST[4]
Detoxification and metabolism

Carbohydrate Metabolism

Genes[4]
Altered metabolic pathways

Catalytic Activity Genes[4]
General stress response,

enzymatic activity

Multifunctional Genes (MFO)

[4]
Detoxification of xenobiotics

Functional Enrichment and Affected Pathways
Functional analysis of the DEGs reveals the broader biological processes impacted by each

fungicide.

Fenhexamid: The study highlighted the up-regulation of genes involved in detoxification

(MFOs) and transport (transmembrane proteins), suggesting a primary response aimed at

metabolizing and expelling the fungicide. The involvement of Zinc finger proteins points to a

regulated stress response at the transcriptional level[5].
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Iprodione: Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG)

pathway analyses of the iprodione-resistant mutant identified significant enrichment in

pathways related to metabolism (carbohydrate, amino acid), catalytic activity, and

detoxification, including cytochrome P450 and glutathione-S transferase (GST) activity. This

indicates a broad metabolic rewiring and enhanced detoxification capacity as a key

resistance mechanism[4].

Visualizations: Workflows and Signaling Pathways
The following diagrams illustrate the experimental workflow and the proposed signaling

pathways affected by fenhexamid and iprodione based on the transcriptomic data.
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Caption: Generalized experimental workflow for transcriptomic analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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